molecular formula C12H12ClN B1655599 1-(4-Chloronaphthalen-1-yl)ethan-1-amine CAS No. 39110-78-6

1-(4-Chloronaphthalen-1-yl)ethan-1-amine

Cat. No.: B1655599
CAS No.: 39110-78-6
M. Wt: 205.68
InChI Key: XQOJNXMFDXTZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloronaphthalen-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C12H12ClN and its molecular weight is 205.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39110-78-6

Molecular Formula

C12H12ClN

Molecular Weight

205.68

IUPAC Name

1-(4-chloronaphthalen-1-yl)ethanamine

InChI

InChI=1S/C12H12ClN/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-8H,14H2,1H3

InChI Key

XQOJNXMFDXTZML-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C2=CC=CC=C21)Cl)N

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)Cl)N

Origin of Product

United States

Synthetic Methodologies and Preparative Routes

Strategies for the Synthesis of Key Precursors

The cornerstone of the synthesis is the efficient and regioselective preparation of 1-(4-chloronaphthalen-1-yl)ethanone (B31233).

The most direct method for synthesizing 1-(4-chloronaphthalen-1-yl)ethanone is the Friedel-Crafts acylation of 1-chloronaphthalene. rsc.org This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.com

A critical aspect of this reaction is the regioselectivity. The substitution on the naphthalene (B1677914) ring is influenced by both electronic and steric factors. stackexchange.comrsc.org For 1-substituted naphthalenes, acylation kinetically favors the α-position (position 4) due to the greater stability of the carbocation intermediate. stackexchange.com Interestingly, in the case of 1-chloronaphthalene, the chloro-substituent at the 1-position activates the para-position (position 4) toward electrophilic substitution. rsc.org

The choice of solvent significantly impacts the distribution of isomers. Research has shown that while all seven possible monoketone isomers can be formed, the desired 1-acetyl-4-chloronaphthalene is the predominant product under specific conditions. rsc.orgelectronicsandbooks.com Solvents like chloroalkanes (e.g., 1,2-dichloroethane) and carbon disulfide give high yields of the 4-isomer, often between 75-84%. electronicsandbooks.com In contrast, using nitro-solvents like nitrobenzene (B124822) or nitromethane (B149229) leads to the formation of substantial amounts of other isomers, particularly the 2-, 6-, and 7-isomers. rsc.orgelectronicsandbooks.com

SolventPredominant IsomerApproximate Yield of 4-IsomerNotable Byproducts
Carbon Disulfide1-acetyl-4-chloronaphthalene~84%Other isomers in small amounts
1,2-Dichloroethane (B1671644)1-acetyl-4-chloronaphthalene~75%Other isomers in small amounts
NitrobenzeneMixtureLower2-, 6-, and 7-isomers (15-30%)
NitromethaneMixtureLower2-acetyl-1-chloronaphthalene

While Friedel-Crafts acylation is the most prominent and direct route, alternative multi-step pathways are theoretically conceivable. Such routes could involve synthesizing a naphthalene ring already containing the acetyl group and then introducing the chlorine atom, or vice-versa, through different functional group interconversions. However, these pathways are less direct and not commonly documented in the literature for the specific synthesis of 1-(4-chloronaphthalen-1-yl)ethanone, making the regioselective Friedel-Crafts acylation the most practical and studied method.

Direct Synthetic Routes to 1-(4-Chloronaphthalen-1-yl)ethan-1-amine

Once the ketone precursor is obtained, it can be converted into the target primary amine through several established methods.

Reductive amination is a highly versatile and widely used method for converting ketones into amines. wikipedia.org The process, also known as reductive alkylation, typically occurs in a one-pot reaction where the ketone is mixed with an amine source and a reducing agent. researchgate.net For the synthesis of a primary amine like this compound, the amine source is typically ammonia (B1221849) or an ammonium (B1175870) salt, such as ammonium acetate (B1210297) or ammonium formate (B1220265).

The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the final amine. wikipedia.org The choice of reducing agent is crucial for the success of the reaction, as it must selectively reduce the imine intermediate without significantly reducing the starting ketone. masterorganicchemistry.com

Several hydride reagents are commonly used for this purpose. masterorganicchemistry.comorganic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN) : This reagent is particularly effective because it is stable under the mildly acidic conditions that favor imine formation and is selective for reducing the protonated iminium ion over the ketone. masterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A milder and less toxic alternative to NaBH₃CN, this reagent is highly effective for reductive aminations of a wide range of ketones and aldehydes. researchgate.netharvard.edu

Sodium Borohydride (NaBH₄) : While being a more powerful reducing agent that can reduce the ketone directly, NaBH₄ can be used effectively under controlled conditions. organic-chemistry.org Stepwise procedures, where the imine is formed first in a solvent like methanol (B129727) before the addition of NaBH₄, can lead to high yields. organic-chemistry.org Catalysts or additives such as silica (B1680970) gel may also be employed to enhance its utility in one-pot procedures. scispace.com

Reducing AgentKey CharacteristicsTypical Conditions
Sodium Cyanoborohydride (NaBH₃CN)Highly selective for iminium ions; toxic cyanide byproducts.Mildly acidic (pH ~6-7), often in methanol.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective, and less toxic; broad substrate scope.Aprotic solvents like 1,2-dichloroethane or THF. harvard.edu
Sodium Borohydride (NaBH₄)Inexpensive and readily available; can reduce ketones.Stepwise addition or with additives (e.g., silica gel) in alcoholic solvents. organic-chemistry.orgscispace.com

Beyond direct reductive amination, other synthetic strategies can be employed to convert the ketone to the amine. These often involve the synthesis and isolation of an intermediate.

One prominent alternative involves the reduction of a ketoxime. google.com

Oxime Formation : The ketone, 1-(4-chloronaphthalen-1-yl)ethanone, is reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding 1-(4-chloronaphthalen-1-yl)ethanone oxime.

Oxime Reduction : The C=N bond of the oxime is then reduced to the amine. Various reducing agents can accomplish this, including catalytic hydrogenation or chemical reducing agents. A patented method for the analogous 1-(1-naphthyl)ethanone oxime uses ammonium formate in the presence of a chiral ruthenium catalyst to achieve asymmetric reduction. google.com

Another effective, albeit longer, pathway proceeds through an alcohol and an azide (B81097) intermediate, a route documented for the synthesis of the unchlorinated analog, (R)-1-(naphthalen-1-yl)ethylamine. google.com

Ketone Reduction : The ketone is first reduced to the corresponding alcohol, 1-(4-chloronaphthalen-1-yl)ethanol.

Activation of the Alcohol : The hydroxyl group is converted into a good leaving group, typically by forming a sulfonate ester such as a mesylate or tosylate.

Azide Substitution : The sulfonate ester is then reacted with an azide salt (e.g., sodium azide, NaN₃) in a nucleophilic substitution reaction to yield 1-(1-azidoethyl)-4-chloronaphthalene.

Azide Reduction : Finally, the azide group is reduced to the primary amine. This can be achieved through methods like catalytic hydrogenation (H₂/Pd-C) or with reagents like lithium aluminum hydride (LiAlH₄).

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound can be approached in several ways. Modifications can be made to the naphthalene core, the ethylamine (B1201723) side chain, or the amine group itself. For instance, starting with differently substituted chloronaphthalenes in the initial Friedel-Crafts acylation would lead to isomers of the final product.

Furthermore, the precursor ketone, 1-(4-chloronaphthalen-1-yl)ethanone, can serve as a starting point for various derivatives. For example, Mannich reactions with formaldehyde (B43269) and a secondary amine can be performed on the active hydrogen of the acetyl group to produce β-amino ketones. thepharmajournal.com The ketone can also react with hydrazines or hydroxylamine to form hydrazones and oximes, respectively, which are precursors to heterocyclic systems like pyrazoles. ekb.eg

Once the target amine is synthesized, it can be further functionalized. Standard N-alkylation or N-acylation reactions can be used to prepare secondary and tertiary amines or amides, expanding the library of accessible compounds.

Condensation Reactions for Schiff Base Formation utilizing Naphthalene-derived Ketones

The initial step in one of the common synthetic pathways to this compound involves the formation of a Schiff base (or imine) through the condensation of the precursor ketone, 1-(4-chloronaphthalen-1-yl)ethanone, with an amine source. This reaction is a cornerstone of amine synthesis and is typically followed by a reduction step to yield the desired primary amine.

A widely employed method for this transformation is the Leuckart-Wallach reaction , which utilizes ammonium formate or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgnumberanalytics.com This one-pot reaction is advantageous due to its simplicity and the use of readily available reagents. numberanalytics.commdpi.com The reaction proceeds by the initial formation of an iminium ion from the ketone and ammonia (derived from ammonium formate), which is then reduced by formate. wikipedia.org The reaction typically requires elevated temperatures, often between 120 and 185 °C. wikipedia.org While the classical Leuckart-Wallach reaction can sometimes result in the formation of N-formyl derivatives as byproducts, modifications and careful control of reaction conditions can favor the formation of the primary amine. mdma.ch

Recent advancements have focused on catalytic versions of the Leuckart-Wallach reaction to improve efficiency and reduce the harshness of the reaction conditions. For instance, Cp*Rh(III) complexes have been shown to catalyze the reductive amination of ketones using ammonium formate at significantly lower temperatures (50-70 °C), providing high yields of the corresponding primary amines. nih.gov

Another prominent method for the synthesis of primary amines from ketones is direct reductive amination . This can be achieved using various reagents and catalysts. For instance, iron-based catalysts have been developed for the reductive amination of ketones with aqueous ammonia and hydrogen gas. nih.gov These methods are appealing due to the use of earth-abundant metals. nih.gov Optimized conditions for such reactions often involve elevated temperatures (e.g., 140 °C) and pressures (e.g., 6.5 MPa H₂). nih.gov Similarly, cobalt-catalyzed reductive amination using aqueous ammonia and hydrogen gas under mild conditions (80 °C, 1-10 bar) has been reported to be highly selective for the synthesis of primary amines. nih.gov

Enzymatic approaches using amine dehydrogenases (AmDHs) also represent a powerful tool for the reductive amination of ketones. researchgate.netnih.govresearchgate.net These biocatalytic methods offer high stereoselectivity, a significant advantage when chiral amines are the target. The reactions are typically carried out in aqueous buffer systems at or near room temperature. nih.govresearchgate.net

Below is a table summarizing typical conditions for the synthesis of primary amines from aromatic ketones, which are analogous to the synthesis of this compound.

MethodKetone Substrate (Example)Amine SourceReducing Agent / CatalystSolventTemperature (°C)Yield (%)
Leuckart-Wallach AcetophenoneAmmonium FormateNone (Reagent is also reductant)Neat160-18560-70
Catalytic Leuckart-Wallach AcetophenoneAmmonium Formate[RhCp*Cl₂]₂Methanol7090
Iron-Catalyzed Reductive Amination AcetophenoneAqueous AmmoniaFe/(N)SiC / H₂Water14085
Cobalt-Catalyzed Reductive Amination Various Aromatic KetonesAqueous AmmoniaIn situ generated Co particles / H₂Dioxane80up to 99
Enzymatic Reductive Amination Various Prochiral KetonesAmmonium ChlorideAmine Dehydrogenase / NADP⁺ / GDHTris-HCl Buffer30High Conversion

Diversification through N-Alkylation and Acylation Reactions

Once this compound is synthesized, its primary amine functionality serves as a versatile handle for further chemical modifications, primarily through N-alkylation and N-acylation reactions. These reactions are crucial for creating a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials.

N-Alkylation of primary amines with alkyl halides is a fundamental transformation, though it can be challenging to control the degree of alkylation. wikipedia.orgmasterorganicchemistry.com The reaction of a primary amine with an alkyl halide can lead to a mixture of secondary and tertiary amines, and even quaternary ammonium salts, because the product amines are often more nucleophilic than the starting amine. masterorganicchemistry.com To achieve selective mono-alkylation, careful control of stoichiometry, reaction time, and temperature is necessary. The use of a large excess of the primary amine can favor the formation of the secondary amine. Alternative strategies to improve selectivity include the use of specific catalysts or performing the reaction under phase-transfer conditions.

A more controlled method for introducing alkyl groups is through reductive amination with aldehydes or ketones, which is outside the scope of direct alkylation with alkyl halides but is a common strategy.

N-Acylation of this compound with acylating agents such as acyl chlorides or acid anhydrides is a highly efficient and generally high-yielding reaction. orientjchem.org This reaction leads to the formation of stable amide derivatives. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride or carboxylic acid byproduct. semanticscholar.org The choice of solvent can vary, with dichloromethane, tetrahydrofuran, and acetonitrile (B52724) being common options. Catalyst-free N-acylation reactions under solvent-free conditions have also been developed as an environmentally friendly alternative. orientjchem.org For sensitive substrates or to improve yields, activating agents or coupling reagents can be employed.

The tables below provide representative examples of N-alkylation and N-acylation reactions for amines structurally similar to this compound.

Table of Representative N-Alkylation Reactions

Amine Substrate (Example)Alkylating AgentBaseSolventTemperature (°C)ProductYield (%)
BenzylamineBenzyl BromideK₂CO₃AcetonitrileRefluxDibenzylamine85
AnilineEthyl IodideNa₂CO₃EthanolRefluxN-Ethylaniline70
1-Phenylethylamine (B125046)Methyl IodideTriethylamineTHFRoom TempN-Methyl-1-phenylethylamineVariable

Table of Representative N-Acylation Reactions

Amine Substrate (Example)Acylating AgentBaseSolventTemperature (°C)ProductYield (%)
AnilineAcetyl ChlorideTriethylamineDichloromethane0 to RTAcetanilide>95
BenzylamineBenzoyl ChloridePyridineDichloromethane0 to RTN-Benzylbenzamide>90
1-PhenylethylamineAcetic AnhydrideNoneNeatRoom TempN-(1-Phenylethyl)acetamide98

Optimization of Synthetic Yields and Reaction Selectivity

The optimization of synthetic routes is a critical aspect of chemical process development, aiming to maximize product yield, minimize byproducts, and ensure the economic and environmental viability of the synthesis. For the synthesis of this compound and its derivatives, several parameters can be adjusted to improve the outcomes of the key reaction steps.

In the Leuckart-Wallach reaction , temperature control is crucial. numberanalytics.com While higher temperatures generally increase the reaction rate, they can also lead to the formation of byproducts. numberanalytics.com The choice of reagent, either formamide or ammonium formate, and the presence of catalysts can significantly impact the yield and selectivity. wikipedia.org For instance, using ammonium formate is often reported to give better yields than formamide alone. wikipedia.org Catalytic systems, such as those based on iridium or rhodium, can allow for lower reaction temperatures and improved chemoselectivity, favoring the primary amine over N-formylated products. mdma.ch

For reductive amination reactions, the choice of catalyst and reducing agent is paramount. The optimization of an iron-catalyzed reductive amination of acetophenone, a model for aromatic ketones, involved screening solvents and the amount of ammonia. nih.gov Water was found to be an effective solvent, and the concentration of ammonia was critical in minimizing self-condensation of the ketone. nih.gov Reaction conditions such as hydrogen pressure and temperature were also optimized to achieve high yields. nih.gov In enzymatic reductive aminations, the pH of the buffer, substrate concentration, and enzyme loading are key parameters to be optimized to maximize conversion and enantioselectivity. nih.gov

In N-alkylation reactions, achieving mono-selectivity is a primary challenge. masterorganicchemistry.com Optimization strategies include using a large excess of the starting amine, which statistically favors the mono-alkylation product. The choice of base and solvent can also influence the reaction outcome. For instance, using a solid-supported base can sometimes improve selectivity and simplify purification.

For N-acylation , the reaction is generally high-yielding, but optimization can still be beneficial, especially for large-scale synthesis or with sensitive substrates. The choice of base is important; sterically hindered non-nucleophilic bases like diisopropylethylamine (DIPEA) can be advantageous in certain cases. semanticscholar.org The reaction temperature is often kept low initially (e.g., 0 °C) and then allowed to warm to room temperature to control the exothermicity of the reaction with highly reactive acyl chlorides. semanticscholar.org For less reactive amines or acylating agents, heating may be necessary. The development of catalyst-free and solvent-free conditions represents a significant optimization towards greener chemical processes. orientjchem.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For "1-(4-Chloronaphthalen-1-yl)ethan-1-amine," ¹H NMR and ¹³C NMR are fundamental for mapping the proton and carbon frameworks, respectively.

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. Based on the structure of "this compound," a predictable ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and the aliphatic protons of the ethylamine (B1201723) side chain.

The aromatic region (typically δ 7.0-8.5 ppm) would display a complex pattern of signals for the six protons on the substituted naphthalene ring. The specific chemical shifts and coupling patterns depend on their position relative to the chloro and ethylamine substituents. Protons adjacent to the electron-withdrawing chlorine atom and those in sterically hindered positions would be shifted downfield.

The aliphatic region would contain signals for the methine proton (-CH) and the methyl protons (-CH₃) of the ethylamine group, as well as the amine protons (-NH₂). The methine proton, being attached to both the aromatic ring and the nitrogen atom, would likely appear as a quartet downfield from the methyl group. The methyl protons would resonate further upfield as a doublet due to coupling with the adjacent methine proton. The amine protons typically appear as a broad singlet, though their chemical shift can vary depending on solvent and concentration.

Expected ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Naphthalene-H (aromatic) 7.2 - 8.5 Multiplet (m)
CH-NH₂ (methine) 4.5 - 5.5 Quartet (q)
NH₂ (amine) 1.5 - 3.0 Broad Singlet (br s)
CH₃ (methyl) 1.4 - 1.8 Doublet (d)

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The spectrum for "this compound" is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in its structure, assuming no coincidental overlap of signals.

The two aliphatic carbons of the ethylamine side chain would appear in the upfield region of the spectrum. The methine carbon (-CH) would be found further downfield (e.g., δ 45-60 ppm) compared to the methyl carbon (-CH₃) (e.g., δ 20-30 ppm) due to its proximity to the electronegative nitrogen atom and the aromatic ring.

Expected ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Naphthalene-C (aromatic) 120 - 150
CH-NH₂ (methine) 45 - 60
CH₃ (methyl) 20 - 30

While specific experimental data for this compound is not widely published, advanced two-dimensional (2D) NMR techniques would be indispensable for unambiguous signal assignment. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, confirming the connectivity between the methine (-CH) and methyl (-CH₃) protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the ¹H and ¹³C signals for each CHₓ group. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the attachment of the ethylamine side chain to the correct position on the naphthalene ring.

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands confirming its key structural features.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) group would typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region.

C-H Stretching (Aromatic): Absorption bands for the C-H bonds on the naphthalene ring would appear just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): The C-H bonds of the ethylamine side chain would produce bands just below 3000 cm⁻¹.

C=C Stretching (Aromatic): The carbon-carbon double bonds within the naphthalene ring would give rise to several sharp absorptions in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group would be visible in the 1590-1650 cm⁻¹ range.

C-N Stretching: This vibration for the aliphatic amine would be expected in the 1020-1250 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond would produce a strong absorption in the fingerprint region, typically between 700-850 cm⁻¹.

Expected FT-IR Data

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3300 - 3500
Aromatic Ring C-H Stretch > 3000
Aliphatic Chain C-H Stretch < 3000
Aromatic Ring C=C Stretch 1450 - 1600
Primary Amine N-H Bend 1590 - 1650
Aliphatic Amine C-N Stretch 1020 - 1250
Aryl Halide C-Cl Stretch 700 - 850

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The molecular formula of "this compound" is C₁₂H₁₂ClN. nih.gov

The molecular weight is 205.68 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 205. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic peak (M+2) would be expected at m/z 207, with an intensity about one-third that of the molecular ion peak. This M/M+2 pattern is a definitive indicator of the presence of a single chlorine atom.

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. A primary and highly favorable fragmentation pathway for amines is alpha-cleavage—the breaking of the bond adjacent to the nitrogen atom. For this molecule, cleavage of the methyl group (-CH₃) would result in a prominent fragment ion. Another characteristic fragmentation would be the loss of the amino group (-NH₂) or the entire ethylamine side chain, leading to fragments corresponding to the chloronaphthalene moiety.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula. For this compound, the theoretical monoisotopic mass is 205.0658271 Da. nih.gov An experimental HRMS analysis would be expected to yield a value extremely close to this theoretical mass, thereby confirming the compound's elemental formula of C₁₂H₁₂ClN.

The technique can also identify various ionic species (adducts) formed during the ionization process. The predicted masses for common adducts of the target compound provide reference points for experimental data analysis. uni.lu

Adduct TypePredicted m/z
[M+H]⁺206.07311
[M+Na]⁺228.05505
[M+NH₄]⁺223.09965
[M+K]⁺244.02899
[M-H]⁻204.05855

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique essential for separating the target compound from impurities and confirming its identity. lcms.cz In a typical LC-MS analysis, the sample is first passed through a high-performance liquid chromatography (HPLC) column, often a reversed-phase column such as a C18. researchgate.netresearchgate.net The separation is based on the differential partitioning of components between the stationary phase (the column) and a mobile phase (a solvent mixture, e.g., acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate). researchgate.netresearchgate.net

Each component exits the column at a characteristic retention time (RT). As the components elute, they are introduced into the mass spectrometer. The mass spectrometer provides mass-to-charge (m/z) data for the eluting compounds. The identity of this compound is confirmed by the combination of its specific retention time and the detection of its molecular ion peak (e.g., m/z 206.0731 for [M+H]⁺ in positive ionization mode). uni.luchromatographyonline.com The purity of the sample is determined by integrating the area of the primary peak and comparing it to the areas of any other peaks, which represent impurities. This dual-detection method provides a high degree of confidence in both the identity and purity of the analyte. lcms.czsemanticscholar.org

X-ray Diffraction Analysis for Solid-State Structural Confirmation

For this compound, a successful X-ray diffraction analysis would provide unequivocal proof of its structure, confirming the connectivity of the ethylamine group to the 1-position of the naphthalene ring and the chlorine atom at the 4-position. It would also reveal the specific spatial orientation of these substituents relative to the aromatic system. While this technique is the gold standard for solid-state structural confirmation, publicly accessible crystallographic data for this specific compound is not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is dominated by the π→π* transitions of the chloronaphthalene chromophore. The naphthalene ring system itself has characteristic absorption bands.

Studies on the closely related compound 1-aminonaphthalene show that substitution at the 1-position with an amino group causes a significant red shift (a shift to a longer wavelength) of the absorption bands compared to unsubstituted naphthalene. researchgate.net This is attributed to the interaction of the nitrogen lone pair with the aromatic π-system. For this compound, the presence of both the ethylamine and the chloro substituents on the naphthalene core is expected to further modify the electronic transitions. Aromatic amines typically show absorption peaks in the 200-700 nm range. researchgate.net The resulting UV-Vis spectrum, with its characteristic absorption maxima (λ_max) and molar absorptivities, serves as a valuable fingerprint for the compound's aromatic system and its substitution pattern.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Aminic Functionality

The primary amine group is the most reactive site for many chemical transformations, serving as a versatile handle for synthesizing a wide array of derivatives.

Primary amines, such as 1-(4-chloronaphthalen-1-yl)ethan-1-amine, readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. ekb.egdntb.gov.uamasterorganicchemistry.com This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, followed by a dehydration step, typically catalyzed by a small amount of acid. masterorganicchemistry.com The resulting imine contains a characteristic C=N double bond (azomethine group). ekb.egbibliomed.org

The general reaction can be represented as: R-CHO + H₂N-R' → R-CH=N-R' + H₂O (where R' is the 1-(4-chloronaphthalen-1-yl)ethyl group)

Schiff bases derived from this compound are of significant interest in coordination chemistry. The nitrogen atom of the azomethine group possesses a lone pair of electrons, making it an excellent ligand for coordinating with various metal ions. dntb.gov.uaresearchgate.net When the aldehyde or ketone precursor contains additional donor atoms (e.g., a hydroxyl group in salicylaldehyde), the resulting Schiff base can act as a bidentate or multidentate ligand, forming stable chelate complexes with transition metals like Co(II), Cu(II), Ni(II), and Zn(II). ekb.egbibliomed.orgnih.gov The coordination often involves the imine nitrogen and the oxygen from the hydroxyl group. researchgate.net These metal complexes have diverse applications, including in catalysis and as materials with specific physicochemical properties. ekb.egresearchgate.net

Table 1: Examples of Schiff Base Formation and Coordination

Aldehyde/Ketone Reactant Resulting Schiff Base Type Potential Coordinating Atoms Metal Ions for Complexation
Salicylaldehyde N-(salicylidene)-1-(4-chloronaphthalen-1-yl)ethanamine Imine Nitrogen, Phenolic Oxygen Co(II), Ni(II), Cu(II), Zn(II)
2-Hydroxyacetophenone N-(1-(2-hydroxyphenyl)ethylidene)-1-(4-chloronaphthalen-1-yl)ethanamine Imine Nitrogen, Phenolic Oxygen VO(II), Co(II) nih.gov

This table is illustrative, based on the general reactivity of primary amines and common chelating aldehydes/ketones.

The hydrogen atoms on the primary amine group can be replaced through various substitution reactions, leading to the formation of secondary or tertiary amines and amides. These N-substituted derivatives are valuable intermediates in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. nih.govgoogle.com

N-Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or acid anhydrides yields the corresponding amides. For instance, reacting the amine with nicotinoyl chloride would produce N-(1-(4-chloronaphthalen-1-yl)ethyl)nicotinamide, a class of compounds investigated for fungicidal activity. mdpi.com

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN) provides an alternative route to N-alkylated derivatives.

The synthetic utility of these derivatives is broad. Introducing different substituents on the nitrogen atom allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly impact its biological activity. For example, certain N-substituted propylamine (B44156) derivatives have shown promise as antifungal agents. nih.gov

Transformations Involving the Chlorinated Naphthalene (B1677914) Core

The naphthalene ring system, influenced by the chlorine substituent and the aminoethyl group, can undergo various transformations, primarily electrophilic aromatic substitution.

The chlorine atom attached to the naphthalene ring at the C4 position exerts a dual electronic effect on the aromatic system:

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the naphthalene ring through the sigma bond framework. This effect deactivates the ring, making it less reactive towards electrophilic attack compared to unsubstituted naphthalene. docbrown.info

Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions relative to the chlorine atom. docbrown.info

Predicting the position of electrophilic attack on the this compound molecule requires considering the directing effects of all existing substituents and the inherent reactivity of the naphthalene core.

Naphthalene Reactivity: Naphthalene is significantly more reactive than benzene, and electrophilic substitution preferentially occurs at the C1 (α) position over the C2 (β) position due to the formation of a more stable carbocation intermediate (arenium ion). reddit.comstackexchange.com

Chlorine Director Effect: As a halogen, chlorine is an ortho, para-director, despite being a deactivator. docbrown.infolibretexts.org It directs incoming electrophiles to the positions ortho (C3) and para (C5, via the C8a-C4a bond) to itself.

Aminoethyl Group Director Effect: The -(CH(NH₂)CH₃) group at C1 is an activating group (due to the amine) and is also an ortho, para-director. It will direct incoming electrophiles to the C2 and C4 positions. However, the C4 position is already occupied by chlorine. It will also direct to the C8 ("peri") position.

The outcome of an electrophilic substitution reaction is determined by the combination of these effects. The powerful activating and directing effect of the amino group often dominates. In related N-acyl-1-naphthylamine systems, functionalization is often directed to the C4 and C8 positions. beilstein-journals.orgmdpi.com Given that the C4 position is blocked by chlorine in the target molecule, electrophilic attack is highly likely to be directed to the positions activated by the aminoethyl group and not strongly deactivated by the chlorine. The most probable sites for substitution would be the C8 (peri) position and potentially the C5 position, which is para to the aminoethyl group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic Reaction Reagents Predicted Major Product Position(s) Rationale
Nitration HNO₃ / H₂SO₄ C8, C5 Strong directing effect of the aminoethyl group to ortho (C2, blocked pathway likely) and para (C5) and peri (C8) positions.
Bromination Br₂ / FeBr₃ C8, C5 Halogenation follows general electrophilic substitution patterns, directed by the strongest activating group.

Mechanistic Pathways of Key Synthetic Reactions

The reactions discussed above proceed through well-established mechanistic pathways.

Imine Formation: The mechanism begins with the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. The primary amine then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. Following a proton transfer from nitrogen to oxygen, the hydroxyl group is protonated to form a good leaving group (H₂O). The elimination of water, driven by the nitrogen's lone pair, results in the formation of a protonated imine (iminium ion). A final deprotonation step by a base (e.g., water or another amine molecule) yields the neutral imine. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS): The general mechanism for EAS involves two principal steps. youtube.com First, the electrophile (E⁺) attacks the π-electron system of the naphthalene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step. In the second step, a base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring and yielding the substituted product. youtube.com The regioselectivity is determined by the stability of the intermediate arenium ion, which is influenced by the electronic effects of the substituents already present on the ring.

Stereochemical Aspects of Chemical Transformations

The presence of a chiral center at the carbon atom bearing the amino group means that this compound exists as a pair of enantiomers. The stereochemistry of this compound is a critical factor in its chemical transformations, particularly in the synthesis of enantiomerically pure materials, which is often a requirement in pharmaceutical and materials science applications. While specific studies on the stereochemical transformations of this compound are not extensively documented in publicly available literature, the principles governing its stereochemistry can be inferred from studies on structurally analogous 1-arylethylamines, such as 1-phenylethylamine (B125046) and 1-(1-naphthyl)ethylamine. chemimpex.comnist.gov

Chiral Resolution of Racemic Mixtures

As with many chiral amines, this compound is likely synthesized as a racemic mixture. The separation of this mixture into its individual enantiomers, a process known as chiral resolution, is a key step to obtaining optically active compounds. wikipedia.org

Diastereomeric Salt Formation: A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org The resulting salts, being diastereomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.org Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Table 1: Representative Data for Chiral Resolution of 1-Arylethylamines via Diastereomeric Salt Formation
Racemic AmineResolving AgentSolventIsolated DiastereomerYield (%)Enantiomeric Excess (ee) (%)
1-Phenylethylamine(+)-Tartaric AcidMethanol (B129727)(R)-Amine-(+)-Tartrate~45>98
1-(1-Naphthyl)ethylamine(-)-Mandelic AcidEthanol(S)-Amine-(-)-Mandelate~40>99
1-(4-Bromophenyl)ethylamine(+)-Camphorsulfonic AcidIsopropanol(R)-Amine-(+)-Camphorsulfonate~42>97

Enzymatic Kinetic Resolution: Another powerful technique for chiral resolution is enzymatic kinetic resolution. wikipedia.org This method utilizes enzymes, typically lipases, which exhibit high enantioselectivity. nih.gov In a typical procedure, the racemic amine is subjected to an acylation reaction in the presence of a lipase (B570770) and an acyl donor (e.g., an ester like vinyl acetate). nih.gov The enzyme will selectively catalyze the acylation of one enantiomer at a much faster rate than the other. wikipedia.org This results in a mixture of one enantiomer of the acylated amine and the unreacted, enantiomerically enriched, opposite enantiomer of the amine, which can then be separated. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired acylated enantiomer. researchgate.netorganic-chemistry.org

Table 2: Illustrative Data for Enzymatic Kinetic Resolution of 1-Arylethylamines
Substrate (Racemic Amine)EnzymeAcyl DonorProductConversion (%)ee of Unreacted Amine (%)ee of Product (%)
1-PhenylethylamineCandida antarctica Lipase B (CALB)Isopropyl acetate (B1210297)(R)-N-acetyl-1-phenylethylamine~50>99>99
1-(1-Naphthyl)ethylaminePseudomonas cepacia LipaseVinyl acetate(R)-N-acetyl-1-(1-naphthyl)ethylamine~50>99>98
1-(p-tolyl)ethylamineCandida rugosa LipaseEthyl acetate(R)-N-acetyl-1-(p-tolyl)ethylamine~48>97>96

Asymmetric Synthesis

Instead of separating a racemic mixture, enantioselective synthesis (or asymmetric synthesis) aims to create a single enantiomer of a chiral compound from an achiral starting material. wikipedia.org This is a highly efficient approach that avoids the loss of 50% of the material inherent in classical resolution. wikipedia.org

Use of Chiral Auxiliaries: A common strategy for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary. wikipedia.org For primary amines like this compound, tert-butanesulfinamide (Ellman's auxiliary) is a highly effective chiral auxiliary. wikipedia.org The synthesis would begin with the condensation of the appropriate ketone, 1-(4-chloronaphthalen-1-yl)ethanone (B31233), with enantiopure (R)- or (S)-tert-butanesulfinamide to form an N-tert-butanesulfinyl imine. The subsequent diastereoselective addition of a nucleophile, in this case, a methyl group (e.g., from methylmagnesium bromide), to the carbon-nitrogen double bond is directed by the bulky and chiral sulfinyl group. wikipedia.org Removal of the auxiliary under acidic conditions then yields the desired enantiomer of the amine in high enantiomeric excess.

Table 3: Typical Diastereoselectivities in the Asymmetric Synthesis of Amines Using a Chiral Auxiliary
KetoneChiral AuxiliaryNucleophileDiastereomeric Ratio (d.r.)
Acetophenone(R)-tert-ButanesulfinamideMeMgBr>98:2
1-Acetonaphthone(R)-tert-ButanesulfinamideMeMgBr>97:3
4'-Bromoacetophenone(R)-tert-ButanesulfinamideMeMgBr>98:2

Enantiomerically pure this compound can itself serve as a chiral building block or a chiral ligand in further stereoselective syntheses, influencing the stereochemical outcome of subsequent reactions. chemimpex.com The stereochemical purity of the amine is paramount in these applications, as it directly impacts the enantiomeric or diastereomeric purity of the final products.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By focusing on the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For derivatives of naphthalene (B1677914), DFT calculations, such as those at the B3LYP-D3BJ/def2-TZVP level of theory, have been used to compute the energies of frontier molecular orbitals. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of chemical stability. nih.gov

For 1-(4-chloronaphthalen-1-yl)ethan-1-amine, DFT calculations can elucidate how the chloro and aminoethyl substituents affect the electron density of the naphthalene ring system. These calculations can predict sites susceptible to electrophilic or nucleophilic attack, offering insights into the compound's chemical behavior.

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Formula C12H12ClN nih.gov
Molecular Weight 205.68 g/mol nih.gov
Monoisotopic Mass 205.0658271 Da nih.gov
XLogP3-AA 3.1 nih.gov
Polar Surface Area 26 Ų nih.gov

This table is interactive. Click on the headers to sort the data.

By systematically rotating this bond and calculating the corresponding energy using quantum mechanical methods, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformers. Understanding the energetic profile and the barriers to rotation between different conformers is essential for predicting how the molecule might fit into a protein's binding site.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations extend beyond static structures to explore dynamic processes and potential transformations.

Computational methods are invaluable for mapping out potential chemical reaction pathways. By calculating the energies of reactants, products, transition states, and intermediates, researchers can predict the feasibility and kinetics of a reaction. For a compound like this compound, these studies could be used to optimize synthetic routes or predict metabolic pathways. For instance, theoretical calculations can help understand the mechanisms of reactions such as the catalytic reduction of a corresponding nitro compound or the amination of a chlorinated naphthalene precursor.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are cornerstones of medicinal chemistry, aiming to correlate a molecule's structure with its biological effect. nih.gov These models are built on the principle that the activity of a chemical is a function of its physicochemical properties and structural features. nih.gov

A QSAR study for a series of analogs of this compound would involve several steps:

Data Collection: Assembling a dataset of compounds with measured biological activity (e.g., enzyme inhibition, receptor binding).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create a mathematical equation that links the descriptors to the biological activity. nih.govnih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Such models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules.

In Silico Screening and Virtual Ligand Design

In silico techniques use computational methods to discover and design new drugs. These approaches can significantly accelerate the early stages of drug development.

Virtual screening involves searching large databases of chemical compounds to identify those that are likely to interact with a specific biological target. nih.gov If the three-dimensional structure of the target protein is known, structure-based methods like molecular docking can be used. Docking algorithms predict the preferred orientation and binding affinity of a ligand to a target, helping to identify promising candidates.

If the target structure is unknown, ligand-based methods can be employed. These techniques, such as pharmacophore modeling, use the structures of known active compounds to build a model of the key chemical features required for activity. nih.gov This pharmacophore model can then be used to screen databases for new molecules that possess these features. This compound could serve as a scaffold or starting point for such virtual design efforts, where modifications are computationally evaluated to enhance binding affinity and selectivity for a target protein.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-(6-amino-5-nitronaphthalen-2-yl)ethanone
1-Chloro-4-nitronaphthalene
1-naphthylamine
2,3-dichloro-1,4-naphthoquinone
N-chlorosuccinimide

Applications in Medicinal and Biological Chemistry Research

Role as a Synthetic Intermediate for Bioactive Compounds

While the 4-chloronaphthalene core is a recognized pharmacophore, the direct use of 1-(4-Chloronaphthalen-1-yl)ethan-1-amine as a synthetic intermediate is not extensively documented in the available literature. Instead, research highlights the use of a closely related structural analogue, 1-(4-chloronaphthalen-1-yl)ethan-1-one, as a precursor in the synthesis of bioactive molecules.

The 4-chloronaphthalene scaffold is a foundational component in the structure of DL-175, a significant research compound in medicinal chemistry. nih.gov Synthetic routes leading to analogues of DL-175 have utilized 1-(4-chloronaphthalen-1-yl)ethan-1-one as a starting material. This ketone undergoes reactions such as aldol (B89426) condensation with pyridine (B92270) aldehydes to form α,β-unsaturated ketone intermediates, which are then further modified to create a variety of naphthalene (B1677914) pyridine N-oxide analogues. This pathway underscores the importance of the 1-(4-chloronaphthalen-1-yl)ethane framework in building novel pharmaceutical scaffolds.

There is no information available in the reviewed scientific literature regarding the specific application or utility of this compound in the development of agrochemical research compounds.

G-Protein Coupled Receptor (GPCR) Agonist Research (specifically GPR84)

The 1-(4-chloronaphthalen-1-yl) structural unit is a cornerstone of DL-175, a compound identified as a biased agonist for the orphan G-protein-coupled receptor 84 (GPR84). nih.govnih.gov GPR84 is predominantly expressed in immune cells and is linked to inflammatory and fibrotic diseases, making it a target for therapeutic intervention. nih.govnih.gov DL-175 and its derivatives have become crucial tools for exploring the function and therapeutic potential of modulating GPR84. nih.govacs.org

Systematic structure-activity relationship (SAR) analyses have been conducted on DL-175 to optimize its properties. nih.gov A key strategy involved modifying the 4-chloronaphthalene moiety (referred to as region C in some studies) to address issues of rapid metabolism. acs.org

Research revealed that replacing the naphthalene group altogether could improve metabolic stability. nih.gov Further exploration of this region with various substituted arenes was undertaken to maintain this improved stability while enhancing potency. acs.org Modifications in other regions of the lead compound, such as the addition of a 5-hydroxy substituent to the pyridine N-oxide group, were found to enhance potency for G-protein signaling by several orders of magnitude, resulting in compounds with low picomolar activity. nih.govacs.org

Compound Modification (Analogue of DL-175) Observed Effect on Activity/Property Reference
Replacement of 4-chloronaphthalene groupImproved metabolic stability acs.org, nih.gov
Addition of 5-hydroxy to pyridine N-oxide groupEnhanced potency for cAMP signaling to picomolar values acs.org, nih.gov
Exploration of substituted arenes in place of naphthaleneAttempted to balance metabolic stability and potency acs.org

A significant finding in the research of GPR84 agonists is the concept of biased agonism, where a ligand preferentially activates one signaling pathway over another. DL-175, which features the 4-chloronaphthalene scaffold, is a notable example of a G-protein biased agonist. acs.orgnih.gov It demonstrates potent activation of the Gαi/cAMP signaling pathway but shows no measurable effect on the recruitment of β-arrestin. nih.govacs.orgnih.gov

This signaling bias is a consistent feature among derivatives of DL-175. acs.org The development of such highly G-protein biased agonists is a key area of research, as it may lead to compounds with improved efficacy and reduced on-target side effects by selectively activating desired cellular responses. acs.orgnih.gov In contrast to more balanced agonists like 6-OAU, the biased agonist DL-175 failed to promote chemotaxis of M1-polarised macrophages, suggesting that G-protein and β-arrestin pathways can mediate distinct biological functions. nih.gov Kinetic studies have also revealed that DL-175 exhibits a delayed and suppressed activation of Akt compared to balanced agonists, which correlates with an impaired ability to internalize the GPR84 receptor. nih.gov

The efficacy and potency of GPR84 agonists containing the 4-chloronaphthalene moiety have been characterized through various in vitro assays. The primary method for determining agonist potency involves using Chinese hamster ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84). acs.org In these cells, the ability of a compound to inhibit forskolin-induced cyclic adenosine (B11128) monophosphate (cAMP) production is measured to determine its EC50 (half-maximal effective concentration) and pEC50 (-logEC50) values. acs.org

Conversely, to assess β-arrestin pathway engagement, CHO cells co-expressing GPR84 and β-arrestin are used. nih.gov Studies consistently show that while compounds like DL-175 and its optimized analogues are full agonists in cAMP assays, they are inactive in β-arrestin recruitment assays, even at high concentrations (up to 80 μM). nih.govnih.govacs.org This confirms their strong bias towards the G-protein signaling pathway. acs.org

Compound Assay Type Cell Line Potency (pEC50) Efficacy Reference
DL-175 (11)cAMP InhibitionCHO-hGPR847.50Full Agonist (100%) acs.org
DL-175 (11)β-arrestin RecruitmentCHO-β-arrestin-hGPR84< 5.2Inactive acs.org
OX04528 (68)cAMP InhibitionCHO-hGPR8411.16Full Agonist (100%) acs.org
OX04528 (68)β-arrestin RecruitmentCHO-β-arrestin-hGPR84< 4.1Inactive acs.org
OX04529 (69)cAMP InhibitionCHO-hGPR8411.08Full Agonist (100%) acs.org
OX04529 (69)β-arrestin RecruitmentCHO-β-arrestin-hGPR84< 4.1Inactive acs.org

Development of Antimicrobial Agents

The structural framework of this compound serves as a foundation for synthesizing novel compounds with potential antimicrobial properties. Research has particularly focused on its Schiff base derivatives and their biological activities.

Schiff bases, formed by the condensation of a primary amine with a carbonyl compound, are a class of molecules widely recognized for their diverse biological activities, including antibacterial and antifungal properties. nih.govnih.gov The imine or azomethine group (-C=N-) is a critical feature of these compounds, contributing to their biological actions. ekb.egneliti.com The antibacterial efficacy of Schiff bases can be enhanced through complexation with metal ions, with many studies reporting that metal complexes exhibit greater antibacterial activity than the free Schiff base ligands. ekb.egsemanticscholar.org

Studies on Schiff bases derived from precursors structurally related to this compound have demonstrated notable antibacterial effects. For instance, Schiff bases synthesized from a primary amine and various aldehydes have been tested against both Gram-positive and Gram-negative bacteria. mediresonline.org In one study, four Schiff base derivatives (PC1-PC4) were synthesized and evaluated against Escherichia coli and Staphylococcus aureus. mediresonline.org The results, summarized in the table below, show varied levels of bacteriostatic (Minimum Inhibitory Concentration - MIC) and bactericidal (Minimum Bactericidal Concentration - MBC) activity. mediresonline.org

Notably, the derivative PC1 showed the most consistent activity against both bacterial strains tested. mediresonline.org Another study on Schiff bases derived from 4-chloro-2-aminophenol also confirmed that metal complexes of these ligands displayed higher antibacterial activity against strains like E. coli and B. subtilis compared to the uncomplexed ligand. semanticscholar.org

Antibacterial Activity of Schiff Base Derivatives mediresonline.org
CompoundEscherichia coli (μg/mL)Staphylococcus aureus (μg/mL)
MICMBCMICMBC
PC1 (from Benzaldehyde)62.512562.5125
PC2 (from Anisaldehyde)25050062.5125
PC3 (from 4-Nitrobenzaldehyde)250N/A62.5250
PC4 (from Cinnamaldehyde)62.5250No Activity

Naphthalene derivatives are also investigated for their antioxidant capabilities. The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential, which is often evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2-2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonate)) methods. nih.govresearchgate.net

Research on various 1-naphthol (B170400) derivatives has demonstrated significant antioxidant and radical scavenging activities. nih.gov Similarly, a study on amino alcohol derivatives synthesized from 1,4-naphthoquinone (B94277) revealed that several compounds exhibited moderate to good antioxidant activity. researchgate.net For example, in the DPPH assay, one acetylated amino alcohol derivative (3d) showed 51.52% antioxidant activity at a concentration of 1 mg/mL. researchgate.net In the ABTS assay, an amino alcohol derivative (2e) showed 47.12% activity. researchgate.net Another study found that certain enamine derivatives of lapachol, a naturally occurring naphthoquinone, also possess antioxidant properties. researchgate.net These findings suggest that the naphthalene core, when appropriately substituted, can contribute to significant antioxidant effects.

Antioxidant Activity of Naphthalene Derivatives researchgate.net
CompoundAssayActivity (%) at 1 mg/mL
Compound 3d (Acetylated amino alcohol derivative)DPPH51.52
Compound 2e (Amino alcohol derivative)ABTS•+47.12

Exploration in Oncology Research

Analogs and precursors of this compound have been a focus of oncology research, with studies investigating their potential as cytotoxic agents against various cancer cell lines.

The cytotoxic effects of naphthalene derivatives have been evaluated against a range of human cancer cell lines. A significant finding is the selective toxicity of some of these compounds, where they are more harmful to cancer cells than to normal cells. For instance, 1-naphthol demonstrated selective toxicity to human colorectal tumor tissue compared to corresponding normal tissue in short-term organ culture. nih.gov

Numerous studies have synthesized libraries of naphthalene-based compounds to identify potent and selective anticancer agents. Analogs of 1,4-naphthoquinone have shown cytotoxicity against various cancer cell lines, including those of the cervix (HeLa), prostate (DU145), and colon (HT-29). nih.govmdpi.comresearchgate.net One study developed a series of naphthalene-1,4-dione analogues, with several compounds showing potent activity with half-maximal inhibitory concentrations (IC₅₀) around 1 μM. nih.gov The imidazole (B134444) derivative from this series, compound 44, was noted for its optimal balance of potency (IC₅₀ of 6.4 μM) and selectivity. nih.gov Another study found that while naphthalene itself did not inhibit the proliferation of hematopoietic fetal progenitors (CFU-GM), its metabolites, particularly 1,4-naphthoquinone, strongly inhibited their growth. nih.gov

In Vitro Cytotoxicity of Naphthalene Analogs
Compound/AnalogCancer Cell LineIC₅₀ Value (μM)Source
Compound 8 (2-bromo-3-((2-morpholinoethyl)amino)naphthalene-1,4-dione)HEC1A (Endometrial)9.55 nih.gov
Compound 9 (2-bromo-3-((3-morpholinopropyl)amino)naphthalene-1,4-dione)HEC1A (Endometrial)4.16 nih.gov
Compound 10 (2-bromo-3-(2-(pyrrolidin-1-yl)ethylamino)naphthalene-1,4-dione)HEC1A (Endometrial)1.24 nih.gov
Compound 44 (2-((2-(1H-imidazol-1-yl)ethyl)amino)naphthalene-1,4-dione)HEC1A (Endometrial)6.4 nih.gov
Compound 19 (7-methyljuglone derivative)HeLa (Cervical)5.3 researchgate.net
Compound 19 (7-methyljuglone derivative)DU145 (Prostate)6.8 researchgate.net
Compound 2a (Amino alcohol derivative)HeLa (Cervical)5.6 researchgate.net

Molecular Target Identification and Mechanism of Action Studies

Understanding the molecular targets and mechanisms of action is crucial for the development of therapeutic agents. While the specific targets for this compound are not extensively detailed, research on its analogs provides significant insights into potential pathways.

One proposed mechanism for the selective anticancer activity of 1-naphthol is related to its metabolism. Studies suggest that its toxicity may be mediated by an accumulation of the compound in tumor tissue due to impaired conjugation, leading to higher local concentrations. nih.gov This accumulation could allow 1-naphthol to exert its toxic effects either directly or through its conversion to highly reactive naphthoquinones. nih.gov

For a class of cytotoxic naphthalene-1,4-dione analogues, a potential protein target identified was the Kelch-like ECH-associated protein 1 (Keap1). nih.govrsc.org Keap1 is a key regulator of the cellular defense against oxidative stress, and its modulation can disrupt cancer cell metabolism, such as the Warburg effect, leading to increased oxygen consumption and subsequent cancer cell necrosis. nih.govrsc.org Other potential mechanisms for related compounds include DNA binding, which has been observed for some Schiff bases, and the inhibition of critical enzymes. nih.gov For example, certain 1-naphthol derivatives have been shown to be effective inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (hCA) isoenzymes. nih.gov

Applications in Catalysis and Materials Science

Catalytic Utility of Derivatives and Metal Complexes

The amine functionality of 1-(4-Chloronaphthalen-1-yl)ethan-1-amine is a key feature that allows for its derivatization into a wide array of ligands for transition metal catalysis. The steric and electronic properties of the chloronaphthalene group can play a crucial role in the efficacy and selectivity of catalytic processes.

Design of Ligands for Transition Metal Catalysis

The primary amine group in this compound serves as a versatile anchor for the synthesis of a variety of chiral ligands. For instance, it can be readily converted into Schiff bases through condensation with aldehydes or ketones. mdpi.com These Schiff base ligands, also known as imines, are privileged structures in coordination chemistry due to their straightforward synthesis and their ability to coordinate with a wide range of metal ions through the azomethine nitrogen. researchgate.net The resulting metal complexes can be tailored for specific catalytic applications by modifying the steric and electronic environment around the metal center. mdpi.comresearchgate.net

Furthermore, chiral aminophosphine (B1255530) ligands can be synthesized from chiral amine precursors. researchgate.net These ligands are particularly effective in asymmetric catalysis, where the chirality of the ligand is transferred to the products of the reaction, leading to high enantioselectivity. researchgate.netenamine.net The bulky 4-chloronaphthalene group in ligands derived from this compound could create a well-defined chiral pocket around a metal center, influencing the substrate approach and, consequently, the stereochemical outcome of the reaction.

Role in Organic Transformations (e.g., Reduction, Oxidation, Acid Catalysis)

Metal complexes bearing ligands derived from chiral amines are instrumental in a variety of organic transformations. For example, Schiff base metal complexes have demonstrated notable catalytic activity in reactions such as Claisen-Schmidt condensation for the synthesis of chalcones. mdpi.com The catalytic efficiency of these complexes can surpass that of traditional catalysts. mdpi.com

In the realm of asymmetric catalysis, chiral ligands are essential for enantioselective reductions of ketones and imines, as well as for various oxidation reactions. While specific studies on this compound in these roles are not extensively documented, the structural analogy to other successful chiral amines suggests its potential. The combination of a chiral center and the specific electronic properties imparted by the chloronaphthalene ring could lead to catalysts with unique reactivity and selectivity profiles.

Integration into Functional Materials Development

The unique chemical structure of this compound also makes it a promising candidate for the development of advanced functional materials, including polymers and optoelectronic devices.

Polymer Precursors and Ligand Design for Material Applications

The amine group of this compound allows it to be incorporated into polymer backbones or to be used as a pendant group. For example, it could serve as a monomer in the synthesis of polyamides or polyimides, where the rigid and bulky chloronaphthalene unit would influence the polymer's thermal and mechanical properties. The incorporation of such large, aromatic moieties can enhance properties like thermal stability and glass transition temperature.

Moreover, the ability of its derivatives to act as ligands is not limited to catalysis. These ligands can be used to create metallopolymers, where metal centers are integrated into the polymer structure. Such materials can exhibit interesting electronic, magnetic, or catalytic properties arising from the combination of the polymer matrix and the coordinated metal ions.

Exploration in Optoelectronic Materials Research

Naphthalene (B1677914) derivatives are known for their fluorescent properties and are utilized in the development of optoelectronic materials. researchgate.net The incorporation of the this compound moiety into polymers could lead to materials with interesting photophysical properties. researchgate.netmdpi.com The electronic characteristics of the chloronaphthalene ring system can influence the absorption and emission of light, making such polymers potentially suitable for applications in organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices. researchgate.netmdpi.com The specific substitution pattern and the presence of the chloro and ethylamine (B1201723) groups would further modulate these properties.

Coordination Chemistry and Supramolecular Assembly

The coordination chemistry of ligands derived from this compound is expected to be rich and varied. The amine nitrogen and potentially other donor atoms introduced through derivatization can coordinate to metal ions, forming discrete coordination complexes or extended coordination polymers. uomphysics.netmdpi.com

The structure of the resulting metal complexes will be dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. uomphysics.net The bulky chloronaphthalene group can influence the packing of these complexes in the solid state, potentially leading to the formation of interesting supramolecular assemblies through non-covalent interactions such as pi-pi stacking or hydrogen bonding. mdpi.com The study of the crystal structures of such complexes can provide valuable insights into their properties and potential applications. nih.govresearchgate.netresearchgate.netnih.gov

Future Research Directions and Concluding Perspectives

Unexplored Synthetic Avenues for Enhanced Chemical Diversity

The future development of derivatives from 1-(4-chloronaphthalen-1-yl)ethan-1-amine hinges on the exploration of innovative and efficient synthetic methodologies. While classical synthetic routes provide a foundation, novel approaches can unlock a wider range of chemical diversity, leading to compounds with enhanced properties.

One promising area is the use of enzymatic reductive amination, which offers a highly enantioselective approach to synthesizing chiral amines. researchgate.net This biocatalytic method could be employed to produce specific stereoisomers of the parent compound and its derivatives, which is crucial for pharmacological applications where chirality often dictates biological activity.

Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, present opportunities to modify the naphthalene (B1677914) core. nih.gov These reactions could be used to introduce a variety of substituents at different positions on the naphthalene ring, thereby systematically altering the electronic and steric properties of the molecule. A recent efficient route to highly substituted 1-aminonaphthalenes from readily available benzaldehydes could also be adapted to generate novel precursors for derivatization. nih.gov

The development of multicomponent reactions involving the amine functionality could also lead to the rapid synthesis of complex heterocyclic structures fused to the naphthalene scaffold. researchgate.net Such strategies would enable the creation of extensive compound libraries for high-throughput screening.

Table 1: Potential Synthetic Strategies for Derivative Generation

Synthetic ApproachPotential ModificationDesired Outcome
Enzymatic Reductive AminationStereoselective synthesisProduction of enantiomerically pure derivatives
Suzuki-Miyaura CouplingAryl or heteroaryl substitution on the naphthalene ringModulation of electronic properties and biological target interactions
Buchwald-Hartwig AminationIntroduction of diverse amine functionalitiesEnhanced solubility and pharmacokinetic profiles
Multicomponent ReactionsFormation of novel heterocyclic ringsRapid generation of structurally diverse compound libraries

Prospects for Advanced Biological and Pharmacological Profiling of Novel Derivatives

The structural motifs present in this compound, particularly the naphthalene core, are found in numerous biologically active compounds, including anticancer agents. nih.gov This suggests that novel derivatives of this compound could exhibit interesting pharmacological properties. A comprehensive biological and pharmacological profiling of newly synthesized derivatives is therefore a critical future direction.

Initial screening efforts should focus on a broad range of biological targets. Given that naphthalene-1,4-dione analogues have shown promise as anticancer agents, derivatives of this compound could be evaluated for their cytotoxic effects against various cancer cell lines. nih.gov Furthermore, the amine functionality suggests potential interactions with receptors and enzymes in the central nervous system.

Advanced profiling should extend beyond initial screening to include detailed mechanistic studies. For promising compounds, investigations into their mode of action, potential off-target effects, and metabolic stability will be essential. The synthesis and evaluation of phenyliodonium (B1259483) derivatives of similar aminocoumarins have demonstrated broad-spectrum biological properties, including antibacterial, antifungal, and antiviral activities, suggesting a similar potential for derivatives of the target compound. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govmdpi.com These computational tools can be leveraged to accelerate the design and optimization of novel derivatives of this compound.

Furthermore, generative AI models can be used to design novel molecular structures based on the this compound scaffold with optimized properties. These models can explore a vast chemical space to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles. The integration of AI in synthetic route planning can also aid in devising efficient and cost-effective methods for producing the prioritized compounds. mdpi.com

Table 2: Application of AI/ML in Compound Development

AI/ML ApplicationObjectivePotential Impact
Predictive ModelingForecast biological activity and toxicityPrioritization of synthetic targets
Generative DesignCreate novel molecular structures with desired propertiesDiscovery of innovative lead compounds
Retrosynthetic AnalysisPlan efficient synthetic routesOptimization of chemical synthesis

Emerging Applications in Diverse Fields of Chemical Science and Technology

Beyond pharmacology, the unique photophysical and electronic properties of the naphthalene moiety suggest potential applications for derivatives of this compound in materials science and technology. Aryldihydronaphthalenes and their derivatives are key components in many functional materials. nih.gov

Derivatives could be explored as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes for chemical sensing, or as components in novel polymers with specific thermal or conductive properties. The presence of the chloro and amino groups provides handles for further functionalization to tune these material properties.

For instance, the amine group could be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures. The electronic properties of the chloronaphthalene core could be modulated through further substitution to optimize its performance in electronic devices. The investigation of these emerging applications could open up new avenues for the practical use of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Chloronaphthalen-1-yl)ethan-1-amine?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 4-chloro-1-naphthaldehyde with ammonia or methylamine. Sodium cyanoborohydride (NaBH3_3CN) in methanol or hydrogen gas (H2_2) with a palladium catalyst (e.g., Pd/C) under mild conditions are effective reducing agents . For industrial-scale production, continuous flow reactors and optimized purification techniques (e.g., column chromatography) ensure high yield and purity .

Q. How is the purity and structural identity of this compound confirmed?

  • Methodological Answer :
  • Spectroscopy : 1^1H and 13^{13}C NMR identify proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, amine protons at δ 1.2–2.5 ppm). IR confirms the presence of NH2_2 stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ calc. for C12_{12}H11_{11}ClN: 204.0679) .
  • X-ray Crystallography : SHELXL refines crystal structures to confirm bond lengths and angles, particularly for chiral derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H/13^{13}C NMR distinguishes aromatic vs. aliphatic regions and confirms substitution patterns.
  • HRMS : Provides exact mass verification, critical for distinguishing isomers.
  • IR : Identifies functional groups (e.g., NH2_2, C-Cl stretches at ~750 cm1^{-1}) .

Q. What are the key considerations for optimizing reaction yields in its synthesis?

  • Methodological Answer :
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) enhance reductive amination efficiency under H2_2 .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve substrate solubility.
  • Temperature Control : Mild conditions (25–50°C) prevent side reactions like dehalogenation .

Advanced Research Questions

Q. What challenges arise in the regioselective functionalization of the naphthalene ring?

  • Methodological Answer : The electron-withdrawing chlorine substituent directs electrophilic substitution to the 1-position of the naphthalene ring. Palladium-catalyzed C-H activation (e.g., using Pd(OAc)2_2 with directing groups like -NH2_2) enables regioselective coupling for further derivatization . Competing side reactions (e.g., over-oxidation) require careful monitoring via TLC or in-situ NMR .

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : The chlorine atom withdraws electron density, activating the ring for nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling with aryl boronic acids).
  • Steric Effects : The ethanamine group introduces steric hindrance, favoring para-substitution in subsequent reactions. Computational DFT studies can predict reactive sites .

Q. How can racemic mixtures of chiral derivatives be resolved?

  • Methodological Answer :
  • Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates enantiomers.
  • Enzymatic Resolution : Lipases or esterases selectively modify one enantiomer in kinetic resolutions .

Q. What are the implications of the chlorine substituent on electronic properties and reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Effect : Chlorine increases the compound’s electrophilicity, enhancing reactivity in SNAr reactions.
  • Stability : The C-Cl bond’s polarity may lead to hydrolysis under basic conditions, requiring anhydrous reaction setups .

Q. How does this compound compare to non-chlorinated analogs in stability and bioactivity?

  • Methodological Answer :
  • Stability : Chlorination reduces photodegradation rates compared to non-halogenated naphthalenes.
  • Bioactivity : The chlorine atom may enhance binding affinity to biological targets (e.g., enzymes) by introducing hydrophobic interactions. Comparative IC50_{50} assays in enzyme inhibition studies are recommended .

Q. What computational methods predict its reactivity or interactions with biological targets?

  • Methodological Answer :
  • DFT Calculations : Model electron density maps to identify reactive sites (e.g., Fukui indices).
  • Molecular Docking : Software like AutoDock Vina simulates binding modes with proteins (e.g., G protein-coupled receptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.